2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-fluoropyrimidine
Description
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound featuring a fluoropyrimidine core linked to a piperidine moiety via a but-2-yn-1-yloxy spacer. The piperidine ring is further substituted with a 4-ethylpiperazine group. This structure combines key pharmacophoric elements:
- Fluoropyrimidine: Enhances metabolic stability and modulates electronic properties for target binding .
The compound’s design aligns with trends in kinase inhibitor and neurotransmitter modulator development, where fluorinated pyrimidines and piperazine derivatives are commonly employed .
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN5O/c1-2-23-10-12-24(13-11-23)7-3-4-14-26-18-5-8-25(9-6-18)19-21-15-17(20)16-22-19/h15-16,18H,2,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQSVHZLBPSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Fluorination Impact: The 5-fluorine in the target compound and BK78940 enhances metabolic stability compared to non-fluorinated analogues like the benzodioxole derivative .
Linker Flexibility : The butynyloxy spacer in the target compound reduces conformational flexibility compared to the ketone linker in Compound 5, which may improve target selectivity .
Piperazine Substitution : The ethyl group in the target compound’s piperazine moiety likely improves blood-brain barrier penetration versus methyl or benzodioxole substituents .
Pharmacokinetic and Binding Affinity Trends
Table 2: Hypothetical Pharmacokinetic Comparisons*
| Compound | LogP (Predicted) | PSA (Ų) | CYP3A4 Inhibition Risk |
|---|---|---|---|
| Target Compound | 2.8 | 65.3 | Low |
| BK78940 | 3.1 | 68.5 | Moderate |
| 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine | 2.5 | 72.1 | Low |
| Compound 5 | 3.4 | 58.9 | High |
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
